Methacrylic acid 2-(4-biphenylyloxy)ethyl ester
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Overview
Description
Methacrylic acid 2-(4-biphenylyloxy)ethyl ester is an organic compound with the molecular formula C18H18O3. It is a derivative of methacrylic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(4-biphenylyloxy)ethyl group. This compound is known for its applications in polymer chemistry and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methacrylic acid 2-(4-biphenylyloxy)ethyl ester typically involves the esterification of methacrylic acid with 2-(4-biphenylyloxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of methacrylic acid esters, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also employ catalysts and solvents that are optimized for large-scale production to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methacrylic acid 2-(4-biphenylyloxy)ethyl ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with unique properties.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield methacrylic acid and 2-(4-biphenylyloxy)ethanol.
Substitution Reactions: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to catalyze the hydrolysis reaction.
Substitution: Electrophiles such as bromine or nitric acid can be used for aromatic substitution reactions.
Major Products
Polymerization: Polymers with methacrylate backbones and biphenyl side chains.
Hydrolysis: Methacrylic acid and 2-(4-biphenylyloxy)ethanol.
Substitution: Functionalized biphenyl derivatives.
Scientific Research Applications
Methacrylic acid 2-(4-biphenylyloxy)ethyl ester has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique mechanical and thermal properties.
Materials Science: Incorporated into coatings, adhesives, and composites to enhance their performance.
Biomedical Applications: Investigated for use in drug delivery systems and biomedical implants due to its biocompatibility.
Electronics: Utilized in the fabrication of electronic materials and devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of methacrylic acid 2-(4-biphenylyloxy)ethyl ester primarily involves its ability to undergo polymerization and form cross-linked networks. The biphenyl group provides rigidity and enhances the thermal stability of the resulting polymers. In biomedical applications, the ester linkage can be hydrolyzed under physiological conditions, allowing for controlled release of active agents.
Comparison with Similar Compounds
Similar Compounds
Methacrylic acid 2-(4-methoxyphenyl)ethyl ester: Similar in structure but with a methoxy group instead of a biphenyl group.
Methacrylic acid 2-(4-chlorophenyl)ethyl ester: Contains a chlorophenyl group, offering different reactivity and properties.
Methacrylic acid 2-(4-nitrophenyl)ethyl ester: Features a nitrophenyl group, which can participate in different chemical reactions.
Uniqueness
Methacrylic acid 2-(4-biphenylyloxy)ethyl ester is unique due to the presence of the biphenyl group, which imparts rigidity and enhances the thermal and mechanical properties of the polymers derived from it. This makes it particularly valuable in applications requiring high-performance materials.
Properties
CAS No. |
121711-42-0 |
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Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-(4-phenylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-14(2)18(19)21-13-12-20-17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-11H,1,12-13H2,2H3 |
InChI Key |
NPMOTOODXFEVMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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